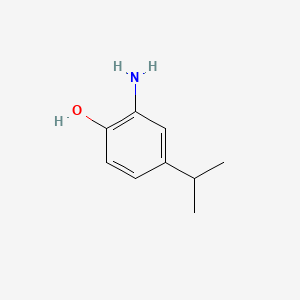

2-Amino-4-isopropylphenol

Description

Research Significance and Context of 2-Amino-4-isopropylphenol

This compound, a substituted phenolic compound, holds considerable significance in modern chemical research due to its distinct molecular architecture. The presence of an amino group (-NH₂), a hydroxyl group (-OH), and an isopropyl group on a benzene (B151609) ring imparts a unique combination of properties. This structure allows for a variety of chemical interactions, making it a valuable building block in organic synthesis and a subject of interest for potential biological applications.

The primary research context for this compound lies in its potential as a precursor for more complex molecules. The amino and hydroxyl functional groups are reactive sites that can be readily modified, enabling the synthesis of a diverse range of derivatives. The isopropyl group, in turn, influences the compound's steric and electronic properties, which can be crucial in tailoring the activity of the resulting molecules.

Recent studies have highlighted the potential of derivatives synthesized from aminophenol scaffolds in various areas. For instance, research into aminophenol derivatives has explored their antimicrobial and antidiabetic properties. mdpi.com Furthermore, investigations into related phenolic compounds have suggested potential applications as tyrosinase inhibitors and anticonvulsant agents. The exploration of this compound and its derivatives is driven by the prospect of developing novel compounds with specific and enhanced functionalities.

Historical Development and Current Research Trajectories Pertaining to this compound

The historical development of this compound is intrinsically linked to the broader industrial and academic interest in isopropylphenols. The alkylation of phenol (B47542) to produce isopropylphenol isomers became a well-established synthetic route, primarily driven by the demand for compounds like 4-isopropylphenol (B134273) as an intermediate in the production of bisphenol A (BPA). wikipedia.org Patents from the 1980s document various methods for the preparation and transalkylation of isopropylphenols, laying the groundwork for the synthesis of substituted variants.

The focus on amino-substituted derivatives such as this compound gained momentum in the late 20th and early 21st centuries. Researchers began to explore the introduction of amino groups to the phenol ring to modulate the biological and chemical properties of the parent compound. This shift was part of a broader trend in medicinal and organic chemistry to synthesize and screen libraries of compounds for novel activities.

Current research trajectories are primarily focused on two interconnected areas: synthetic methodology and biological evaluation. Chemists are investigating efficient and selective methods for the synthesis of this compound and its derivatives. Concurrently, these newly synthesized compounds are being evaluated for a range of potential biological activities, building upon the initial findings related to aminophenol and isopropylphenol structures.

Scope and Objectives of Contemporary Academic Investigations on this compound

Contemporary academic investigations into this compound are characterized by a focused and systematic approach. The primary objectives of this research can be summarized as follows:

Synthesis and Characterization: A significant portion of the research is dedicated to the development of novel and efficient synthetic routes to this compound and its derivatives. This includes the optimization of reaction conditions and the purification of the target compounds. Detailed structural characterization is then performed using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the molecular structure. researchgate.net

Exploration of Chemical Reactivity: Researchers are investigating the chemical reactivity of the amino and hydroxyl groups of this compound. This includes studying reactions such as acylation, alkylation, and condensation to create a diverse library of derivatives. Understanding the reactivity of the parent compound is crucial for designing and synthesizing new molecules with desired properties.

Investigation of Biological Potential: A key objective is to screen this compound and its derivatives for a range of biological activities. This includes, but is not limited to, antimicrobial, antifungal, and antidiabetic properties. mdpi.comresearchgate.net The goal is to identify lead compounds that could be further developed in the context of medicinal chemistry.

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds and evaluating their activity, researchers aim to establish structure-activity relationships. This involves understanding how modifications to the chemical structure of this compound, such as the nature and position of substituents, affect its biological or chemical properties. These studies are fundamental for the rational design of more potent and selective compounds.

Data on this compound and Related Compounds

The following tables provide a summary of key data points for this compound and its related isomer, 4-isopropylphenol.

Table 1: Molecular and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3280-68-0 |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)O)N |

| InChI Key | WXULIANDWRYTKZ-UHFFFAOYSA-N |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). Limited solubility in water. |

| Stability | Relatively stable under standard laboratory conditions; however, exposure to light and air can lead to degradation. |

Table 2: Physical Properties of 4-Isopropylphenol

| Property | Value |

| Appearance | White to beige crystalline solid |

| Melting Point | 59-61 °C (lit.) |

| Boiling Point | 212-213 °C (lit.) |

| Solubility | Slightly soluble in water, soluble in ethanol (B145695) and ethyl ether. |

Note: Detailed experimental data for this compound is limited in publicly available literature. The data for 4-isopropylphenol is provided for comparative context.

Detailed Research Findings

Research into compounds structurally related to this compound has yielded several interesting findings. For instance, studies on 4-aminophenol (B1666318) derivatives have demonstrated their potential as antimicrobial and antidiabetic agents. mdpi.com In one study, a series of Schiff base derivatives of 4-aminophenol were synthesized and showed significant inhibition of α-amylase and α-glucosidase, enzymes relevant to diabetes. mdpi.com Furthermore, these compounds exhibited broad-spectrum activity against various bacterial and fungal strains. mdpi.com

The synthesis of aminophenol derivatives is an active area of research. For example, the synthesis of 2-amino-4-nitrophenol, a related aminophenol, has been well-documented through the partial reduction of 2,4-dinitrophenol. orgsyn.org Such synthetic strategies could potentially be adapted for the preparation of this compound.

Moreover, the synthesis of peptide derivatives from related phenolic acids has been explored. For example, a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net This highlights the utility of substituted phenols as scaffolds for creating biologically active molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXULIANDWRYTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349803 | |

| Record name | 2-Amino-4-isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3280-68-0 | |

| Record name | 2-Amino-4-isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-ISOPROPYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Isopropylphenol

Established Synthetic Routes for 2-Amino-4-isopropylphenol

The conventional synthesis of this compound is typically a multi-step process that begins with a basic phenolic precursor. This sequence involves the strategic introduction of the isopropyl and amino functional groups onto the phenol (B47542) ring.

Multi-Step Synthesis via Alkylation, Nitration, and Reduction of Phenolic Precursors

The most common and established pathway to this compound involves a three-step sequence starting from phenol. ontosight.ai

Alkylation: The first step is the introduction of the isopropyl group to the phenol backbone, which is typically achieved via a Friedel-Crafts alkylation reaction. Phenol is reacted with an alkylating agent like propylene (B89431) or an isopropyl halide. This reaction is catalyzed by an acid, leading primarily to the formation of 4-isopropylphenol (B134273), along with its ortho-isomer, 2-isopropylphenol (B134262). wikipedia.org

Nitration: The intermediate, 4-isopropylphenol, is then subjected to nitration. This electrophilic aromatic substitution introduces a nitro group (–NO₂) onto the aromatic ring. The hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho and para positions. Since the para position is already occupied by the isopropyl group, the nitration occurs at one of the ortho positions, yielding 2-nitro-4-isopropylphenol. Studies on the nitration of 4-isopropylphenol show it proceeds readily. rsc.org One documented method involves treating 4-hydroxycumene (4-isopropylphenol) with 70% nitric acid in water to produce 4-isopropyl-2-nitrophenol.

Reduction: The final step is the reduction of the nitro group in 2-nitro-4-isopropylphenol to a primary amine (–NH₂). This transformation is commonly achieved through catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or nickel, or by using chemical reducing agents like sodium sulfide. researchgate.netorgsyn.org This step yields the final product, this compound.

A similar multi-step pathway starting from cumene (B47948) (isopropylbenzene) has also been described, which involves nitration to form a mixture of nitrocumenes, followed by reduction to cumidines, and subsequent diazotization and hydrolysis to yield isopropylphenols. researchgate.netncl.res.in

Nucleophilic Aromatic Substitution Strategies in the Synthesis of this compound

Nucleophilic aromatic substitution (SNAr) presents an alternative synthetic strategy. This mechanism involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgresearchgate.net

A plausible, though less commonly cited, SNAr route to this compound could involve a precursor like 2-chloro-4-isopropyl-1-nitrobenzene. In this hypothetical scheme, the nitro group activates the ring, facilitating the attack of a nucleophile like ammonia (B1221849) or an ammonia equivalent at the carbon bearing the chlorine atom. This would displace the chloride ion and introduce the amino group, forming 2-amino-4-isopropyl-1-nitrobenzene. A subsequent reduction of the nitro group would be required to yield the target aminophenol. The SNAr mechanism is crucial in the synthesis of various aminophenols and other complex aromatic compounds. researchgate.netwpmucdn.com

Friedel-Crafts Alkylation Approaches for Introducing the Isopropyl Moiety

The Friedel-Crafts alkylation of phenol is a cornerstone for producing the 4-isopropylphenol intermediate. wikipedia.org This reaction is a classic example of electrophilic aromatic substitution where an alkylating agent, such as propylene or isopropanol, reacts with phenol in the presence of an acid catalyst. chemcess.com

Traditional catalysts for this process include Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as sulfuric acid. However, these catalysts often lead to a mixture of ortho and para isomers, with the para-isomer (4-isopropylphenol) typically being the major product but often in proportions that make separation economically challenging. google.com The reaction conditions, including temperature and catalyst choice, significantly influence the product distribution and yield.

| Catalyst System | Alkylating Agent | Key Findings/Conditions | Reference |

|---|---|---|---|

| Conventional Friedel-Crafts (e.g., AlCl₃) | Propylene/Isopropyl Halides | Produces a mixture of ortho- and para-isopropylphenol. The para-isomer proportion is often low (30-40 mole %). | google.com |

| Sulfuric acid treated clay with molecular sieve | 2-Isopropylphenol (transalkylation) | Transalkylation of 2-isopropylphenol with phenol at 110-200°C to increase the yield of the 4-isomer. | google.com |

| Zeolites (e.g., ZSM-5, ZSM-11) | Propylene/Isopropanol | Offers high yields of isopropylphenol (45-60%) enriched in the para-isomer at temperatures of 200-300°C. | google.com |

| Amorphous aluminosilicate | Isopropanol | Effective for producing an alkylation product containing phenol and isopropylphenol. |

Innovative Synthetic Techniques and Reaction Optimization for this compound

Recent advancements in chemical synthesis have focused on improving the efficiency, selectivity, and environmental footprint of producing compounds like this compound. These innovations center on novel catalytic systems and the application of green chemistry principles.

Catalytic Systems in this compound Synthesis

Modern catalysis offers significant improvements over traditional stoichiometric methods. In the context of synthesizing this compound, innovations have been applied to each of the key synthetic steps.

Alkylation: Shape-selective catalysts, particularly zeolites, have been extensively studied to enhance the yield of the desired 4-isopropylphenol isomer during the Friedel-Crafts alkylation of phenol. Zeolites like ZSM-5, ZSM-11, and various Beta zeolites can direct the alkylation to the para position due to their defined pore structures, leading to higher selectivity and minimizing the formation of unwanted isomers. google.comacs.orgrsc.orgacademie-sciences.fr

Nitration: The use of solid acid catalysts, including zeolites (H-mordenite, HY, Hβ) and metal-salt-impregnated clays, provides a greener alternative to corrosive mixed acids like H₂SO₄/HNO₃ for the nitration step. researchgate.netias.ac.in These heterogeneous catalysts are often reusable, reduce waste generation, and can offer improved regioselectivity. researchgate.netarkat-usa.org For instance, studies on the nitration of phenol with iso-propyl nitrate (B79036) over various zeolites have shown that the catalyst's properties, such as the Si/Al ratio, can influence the ortho/para product ratio. researchgate.net

Reduction: The catalytic hydrogenation of the nitro group is a well-established green technique. Recent research focuses on developing more efficient and selective catalysts. While Pt/C is common, bimetallic catalysts (e.g., Pd/Ni) and precisely engineered nanoclusters like Au₃₆(SR)₂₄ are being explored to achieve high conversion and selectivity under mild conditions, sometimes offering unique reaction pathways that minimize byproducts. researchgate.netrsc.orgresearchgate.net

Green Chemistry Principles Applied to the Production of this compound

The twelve principles of green chemistry serve as a framework for developing more sustainable chemical processes. acs.orgmlsu.ac.in The synthesis of this compound can be made more environmentally benign by applying these principles.

Atom Economy and Waste Prevention: Traditional syntheses can generate significant waste. Catalytic routes, especially those using heterogeneous catalysts that can be easily separated and reused, improve atom economy and prevent waste. arkat-usa.orgacs.orgpaperpublications.org

Safer Solvents and Reagents: Efforts are made to replace hazardous solvents and corrosive reagents. For example, using solid acid catalysts for nitration avoids the use of concentrated sulfuric acid. ias.ac.in Some modern syntheses explore the use of greener solvents like water or even solvent-free conditions. mdpi.com

| Synthesis Step | Conventional Method | Green/Innovative Approach | Green Principle(s) Addressed | Reference |

|---|---|---|---|---|

| Alkylation | Liquid acids (H₂SO₄, AlCl₃) | Use of reusable solid acid catalysts (zeolites) | Catalysis, Waste Prevention, Safer Chemicals | google.comacs.orgrsc.org |

| Nitration | Mixed acid (H₂SO₄/HNO₃) | Solid acid catalysts (zeolites, clays), iso-propyl nitrate as nitrating agent | Safer Chemicals, Waste Prevention, Catalysis | researchgate.netias.ac.in |

| Reduction | Stoichiometric reducing agents (e.g., Fe/HCl) | Catalytic hydrogenation (e.g., Pt/C, Pd/Ni) | Atom Economy, Waste Prevention, Catalysis | researchgate.netresearchgate.net |

| Overall Process | Batch processing with isolation of intermediates | Continuous-flow synthesis | Energy Efficiency, Safer Chemistry (improved heat control) | researchgate.netncl.res.inpinterest.com |

Mechanochemical Synthesis of this compound and Its Analogues

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. While literature specifically detailing the mechanochemical synthesis of this compound is not abundant, studies on analogous 2-substituted phenols provide significant insight into the potential of this methodology.

Research into the synthesis of a potent 5-HT7 receptor antagonist demonstrated a successful mechanochemical alkylation of various 2-substituted phenols, including 2-isopropylphenol, with epichlorohydrin (B41342) using a vibratory ball mill. nih.gov This process highlights a viable green chemistry approach that could be adapted for derivatives of the target compound. The reaction was performed by milling the phenol with potassium carbonate, and the efficiency was enhanced through liquid-assisted grinding (LAG) with a small amount of a non-toxic solvent like isopropanol. nih.gov This method not only reduced reaction times from 48 hours in solution to under 2.5 hours but also minimized the formation of byproducts and improved yields, often eliminating the need for chromatographic purification. nih.gov

The findings indicate that mechanochemical methods are highly effective for the alkylation of sterically hindered phenols. The reactivity rank order under these conditions was found to be 2-Ph ≈ 2-I > 2-iPr > H, demonstrating the influence of the ortho-substituent on the reaction rate. nih.gov

| Entry | Phenol Substituent (R) | Liquid Assistant | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | H | None | 52 | - |

| 2 | H | Isopropanol | 63 | 70 |

| 3 | iPr | None | 64 | - |

| 4 | iPr | Isopropanol | 69 | 65 |

| 5 | Ph | None | 84 | - |

| 6 | Ph | Isopropanol | 90 | 85 |

| 7 | I | None | 77 | - |

| 8 | I | Isopropanol | 88 | 84 |

Fundamental Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the electron-donating and nucleophilic amino (-NH2) and hydroxyl (-OH) groups, and the electron-donating, sterically bulky isopropyl (-CH(CH3)2) group.

Oxidative Transformations of the this compound Scaffold

Aminophenols are readily oxidized. researchgate.net The oxidation of 2-aminophenol (B121084) derivatives can lead to several products depending on the oxidant and reaction conditions.

Quinone Imine and Benzoquinone Formation: Electrochemical studies on aminophenols show that para-aminophenols oxidize to form p-quinoneimines, which are subsequently hydrolyzed to the corresponding p-benzoquinone. researchgate.net By analogy, the oxidation of this compound would likely proceed through a quinone imine intermediate.

Oxidative Coupling and Cyclization: The ortho-disposition of the amino and hydroxyl groups makes the scaffold susceptible to oxidative cyclization reactions. chemcess.com In the presence of oxidants like iron(III) chloride or enzymes such as laccase and tyrosinase, 2-aminophenols can undergo oxidative coupling to form phenoxazinone structures. chemcess.comrsc.orgnih.gov For instance, laccase has been used to catalyze the oxidative cross-coupling of substituted o-aminophenols to produce non-symmetrical phenoxazinones. rsc.org Similarly, palladium-catalyzed reactions of N-allyl-2-aminophenols in the presence of an oxidant can lead to functionalized dihydro-1,4-benzoxazines. nih.gov

Polymerization: 4-Aminophenol (B1666318) readily undergoes oxidative polymerization, especially in basic conditions or in biological media, to form melanin-like substances. This suggests a similar potential for polymerization for the title compound under oxidative stress.

Reductive Pathways Involving this compound

The synthesis of aminophenols often involves the reduction of a corresponding nitrophenol, typically using catalytic hydrogenation (e.g., H2 over a palladium, platinum, or Raney Nickel catalyst) or metal-based reductions (e.g., with iron). chemcess.comwikipedia.orgwikipedia.org While the amino and hydroxyl groups of the final product are in their most reduced states, the aromatic ring itself can be reduced under more forcing conditions.

The Birch reduction, which uses an alkali metal in liquid ammonia with an alcohol, is a classical method for reducing benzene (B151609) rings, though its application to a multi-functionalized phenol like this would be complex and could lead to a mixture of products. More commonly, reductive methods are applied to derivatives. For example, an azo derivative of 4-isopropylphenol can be reduced at the azo bond to yield the corresponding amines. evitachem.com Catalytic hydrogenation is also a standard method to reduce other unsaturated moieties that may be introduced into derivatives of the molecule without affecting the core aromatic structure.

Electrophilic Aromatic Substitution Reactions of this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the hydroxyl and amino groups, which are ortho-, para-directing. The isopropyl group is also a weak activator and ortho-, para-director.

The directing effects of the -OH and -NH2 groups are dominant and synergistic. They strongly activate the positions ortho and para to themselves. The available positions for substitution on the ring are C3, C5, and C6.

Position C6: This position is ortho to the hydroxyl group and meta to the amino group.

Position C5: This position is para to the amino group and ortho to the isopropyl group.

Position C3: This position is ortho to the amino group and meta to thehydroxyl group.

The combination of powerful activating electronic effects and the steric hindrance from the bulky isopropyl group will determine the regioselectivity. Given the high reactivity, polysubstitution is possible. To achieve controlled monosubstitution and prevent undesirable side reactions (such as oxidation of the ring by nitric acid during nitration), the highly reactive amino group is often protected, for example, as an acetamide. This moderation of the amino group's activating effect and the increased steric bulk of the amide can improve regioselectivity. Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation would be expected to proceed readily on this activated ring system. smolecule.com

Nucleophilic Reactivity of the Amino and Hydroxyl Functional Groups

Both the amino and hydroxyl groups possess lone pairs of electrons, making them effective nucleophiles, leading to a variety of possible transformations. researchgate.net

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base to form a more potent nucleophile, the phenoxide ion. This ion can readily undergo O-alkylation in a Williamson ether synthesis or O-acylation with acyl chlorides or anhydrides to form esters. researchgate.net

Reactions of the Amino Group: The primary amino group is basic and nucleophilic. It reacts with alkylating agents (N-alkylation) and acylating agents (N-acylation) to form secondary/tertiary amines and amides, respectively. chemcess.com N-acylation using reagents like acetic anhydride (B1165640) is a common reaction for aminophenols. wikipedia.org The amino group can also react with sulfonyl chlorides to produce sulfonamides. researchgate.net

Diazotization: A characteristic reaction of primary aromatic amines is diazotization. Treatment with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures) converts the amino group into a diazonium salt. chemcess.com This diazonium intermediate is highly versatile and can be used to introduce a wide range of other functional groups into the aromatic ring.

Cyclization Reactions: The ortho-positioning of the nucleophilic amino and hydroxyl groups facilitates cyclization reactions. For example, reaction with aldehydes or their derivatives can lead to the formation of benzoxazole (B165842) rings. rsc.orgorganic-chemistry.orgd-nb.info

| Functional Group | Reaction Type | Typical Reagent(s) | Product Type |

|---|---|---|---|

| Hydroxyl (-OH) | O-Alkylation (Ether Formation) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Phenolic Ether |

| O-Acylation (Ester Formation) | Acyl chloride (e.g., CH₃COCl), Anhydride | Phenolic Ester | |

| Amino (-NH₂) | N-Acylation (Amide Formation) | Acyl chloride, Anhydride (e.g., Acetic Anhydride) | N-Aryl Amide |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base | Sulfonamide | |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt | |

| Both (-OH & -NH₂) | Cyclization (Benzoxazole formation) | Aldehyde, Oxidant | Benzoxazole derivative |

Advanced Research in Derivative Synthesis and Functionalization of 2 Amino 4 Isopropylphenol

Synthesis and Characterization of Nitrogen-Containing Heterocycles Derived from 2-Amino-4-isopropylphenol

The ortho-disposed amino and hydroxyl groups of this compound provide an ideal framework for the synthesis of fused heterocyclic systems through intramolecular condensation reactions.

Benzoxazoles are a significant class of heterocyclic compounds found in many pharmaceutically active agents. The synthesis of benzoxazoles from 2-aminophenols is a well-established and efficient method. The reaction typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its equivalent, followed by cyclodehydration.

In the context of this compound, this reaction leads to the formation of 5-isopropylbenzoxazole derivatives. The general synthetic route involves reacting this compound with various reagents, such as aldehydes, carboxylic acids, or orthoesters, under different catalytic conditions. For instance, reacting this compound with an aldehyde in the presence of an oxidizing agent or a catalyst like samarium triflate can yield 2-substituted-5-isopropylbenzoxazoles. rsc.org Another approach involves the reaction with thiourea (B124793) derivatives, which can be cyclized to form 2-aminobenzoxazoles. For example, 2-amino-5-isopropyl-benzoxazole has been synthesized from this compound. acs.org

The characterization of these derivatives relies on standard spectroscopic techniques. In the ¹H NMR spectrum, the disappearance of the signals corresponding to the amino and hydroxyl protons and the appearance of characteristic aromatic signals for the benzoxazole (B165842) ring confirm the successful cyclization. The isopropyl group typically appears as a doublet for the methyl protons and a septet for the methine proton.

| Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Aldehydes | Samarium triflate, aqueous medium | 2-Aryl/Alkyl-5-isopropylbenzoxazole | rsc.org |

| Carboxylic Acids | Lawesson's reagent, microwave irradiation | 2-Substituted-5-isopropylbenzoxazole | rsc.org |

| β-Diketones | Brønsted acid/CuI | 2-Substituted-5-isopropylbenzoxazole | rsc.org |

| Thiourea derivative | Oxidative cyclization | 2-Amino-5-isopropyl-benzoxazole | acs.org |

The phenoxazine (B87303) scaffold is another important heterocycle present in various dyes and biologically active molecules. The synthesis of phenoxazine systems can utilize the structural motifs present in this compound. Research has demonstrated the synthesis of angular polycyclic phenoxazine derivatives through the O-arylation of a chlorinated phenoxazinone precursor with various substituted phenols. wiley.combldpharm.com

In these syntheses, phenols such as 2-aminophenol and 4-isopropylphenol (B134273) have been successfully coupled with 6-chlorodibenzo[a,j]phenoxazin-5-one using a palladium(II) acetate/t-BuXphos catalytic system. wiley.combldpharm.com This demonstrates that the aminophenol and isopropylphenol moieties, which are combined in this compound, are reactive partners in the formation of complex phenoxazine ethers. For example, the reaction with 4-isopropylphenol yielded 6-(4-isopropylphenoxyl)dibenzo[a,j]phenoxazin-5-one, while the reaction with 2-aminophenol produced 6-(2-aminophenoxy)-5H-benzo[a]phenoxazin-5-one. wiley.combldpharm.comresearchgate.net These studies confirm the utility of the functional groups inherent to the this compound structure in building larger, functionalized phenoxazine systems.

Development of Schiff Bases from this compound

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. The amino group of this compound readily undergoes this reaction to form a wide array of Schiff base ligands. These compounds are of significant interest due to their role as versatile intermediates and their applications in coordination chemistry.

A US patent explicitly lists this compound as a representative aminophenol for preparing Schiff base carbamates. wikipedia.org The synthesis involves a two-step process: first, the reaction of this compound with an appropriate aldehyde (e.g., benzaldehyde) to form the intermediate Schiff base, followed by reaction with an isocyanate to form the final carbamate (B1207046) product. wikipedia.org The initial condensation reaction is typically carried out by refluxing the aminophenol and the aldehyde in a solvent like ethanol (B145695). The resulting imine (C=N) bond is a key feature, and the adjacent hydroxyl group can participate in intramolecular hydrogen bonding, which enhances the stability of the molecule.

| Aldehyde/Ketone Reactant | Resulting Schiff Base Structure | Potential Application |

|---|---|---|

| Benzaldehyde | 2-(Benzylideneamino)-4-isopropylphenol | Intermediate for carbamate synthesis wikipedia.org |

| Salicylaldehyde | 2-(((2-Hydroxyphenyl)imino)methyl)-5-isopropylphenol | Metal ion chelation, sensing chemchart.com |

| Acetone | 2-((Propan-2-ylidene)amino)-4-isopropylphenol | Ligand for coordination chemistry |

Coordination Chemistry: Metal Complexation with this compound Ligands

Ligands derived from this compound, particularly its Schiff bases, are excellent candidates for forming metal complexes. The presence of nitrogen (from the imine) and oxygen (from the phenol) atoms creates a bidentate or polydentate coordination environment capable of chelating various metal ions.

Research on related systems provides strong evidence for this potential. For example, Schiff bases derived from 2-aminophenol have been shown to form stable complexes with metal ions like Cu²⁺, Zn²⁺, and Ni²⁺. chemchart.com Similarly, macrocyclic Schiff base ligands prepared from 2,6-diformyl-4-isopropyl phenol (B47542) form robust dinuclear and trinuclear zinc(II) complexes. cymitquimica.com These studies highlight that the combination of a phenol and a coordinating nitrogen group, as is present in Schiff bases of this compound, is highly effective for metal binding. The resulting metal complexes often exhibit unique geometries, such as tetrahedral or trigonal-bipyramidal, and can possess catalytic activity. cymitquimica.com The coordination is typically confirmed by shifts in IR spectra (C=N and O-H stretching frequencies) and changes in the UV-Vis absorption profile upon addition of the metal ion.

Polymerization and Macromolecular Chemistry Involving this compound Monomers

This compound is a functional monomer that can undergo polymerization to form electroactive and functional polymers. As a derivative of o-aminophenol, it possesses two polymerizable sites—the amino (-NH₂) and hydroxyl (-OH) groups—which can be oxidized to form polymer chains. mdpi.comua.es

The most common method for polymerizing aminophenols is through chemical or electrochemical oxidative polymerization. wiley.commdpi.com In chemical polymerization, an oxidant such as ammonium (B1175870) persulfate (APS) is used, typically in an acidic medium, to initiate the reaction. wiley.comelectrochemsci.org The polymerization of o-aminophenol is believed to proceed through the formation of ladder-like structures resembling polyphenoxazine or through open-chain structures. mdpi.comelectrochemsci.org The resulting polymer, poly(o-aminophenol), can exist in several forms, including benzoid, quinoid, and keto structures, which contribute to its electrochemical properties. mdpi.commdpi.com

Given these precedents, this compound can be expected to polymerize via similar mechanisms, yielding a poly(this compound). The isopropyl group would act as a substituent on the polymer backbone, potentially enhancing its solubility in organic solvents compared to the unsubstituted poly(aminophenol). tandfonline.com Such polymers are of interest for applications in conducting materials, sensors, and as matrices for enzyme immobilization. rsc.org The polymerization can be confirmed by spectroscopic methods, where the disappearance of monomer peaks and the appearance of broad peaks corresponding to the polymeric backbone are observed. tandfonline.com

Applications in Specialized Chemical and Materials Science Fields for 2 Amino 4 Isopropylphenol

Role as a Key Intermediate in Pharmaceutical Synthesis

In the field of medicinal chemistry and pharmaceutical development, primary amines and phenol (B47542) derivatives are fundamental building blocks for the synthesis of complex, biologically active molecules. cymitquimica.com 2-Amino-4-isopropylphenol serves as a significant precursor in this regard. ontosight.ai Its utility stems from the presence of reactive amino (-NH2) and hydroxyl (-OH) groups, which can be readily modified through various organic reactions to construct more intricate molecular architectures.

The amino group provides a site for amide bond formation, alkylation, or diazotization, while the hydroxyl group can undergo etherification or esterification. This dual reactivity allows for the systematic assembly of target pharmaceutical compounds. While specific drug compounds derived directly from this compound are not broadly detailed in public literature, its structural motifs are present in various therapeutic classes. The isopropyl group can also influence the lipophilicity and metabolic stability of a final drug product, which are critical pharmacokinetic considerations.

Table 1: Functional Groups of this compound in Pharmaceutical Synthesis

| Functional Group | Type of Reaction | Potential Outcome in Synthesis |

|---|---|---|

| Amino Group (-NH2) | Acylation, Alkylation, Diazotization | Introduction of new side chains, formation of heterocyclic rings, linking to other molecular fragments. |

| Hydroxyl Group (-OH) | Etherification, Esterification | Modification of solubility, introduction of prodrug moieties, alteration of binding properties. |

Utilization in Dyestuff and Pigment Chemistry

This compound is an important intermediate in the manufacture of dyes and pigments. ontosight.ailookchem.com The amino group on the aromatic ring is a key functional group for the synthesis of azo dyes. Through a process called diazotization followed by coupling with another aromatic compound, vibrant and stable colors can be created. The hydroxyl group can act as an auxochrome, a group that modifies the color and enhances the dye's affinity for fabric fibers. The presence of the isopropyl group can improve the solubility of the dye in organic media and can also influence the final shade and lightfastness of the colorant. The compound's derivatives are used to create a range of colors for various applications, from textiles to printing inks. ontosight.ai

Contributions to Agrochemical Development

The development of novel herbicides, insecticides, and fungicides often relies on synthetic intermediates that can be modified to create a range of derivatives for activity screening. Primary amines are recognized as essential building blocks in the production of agrochemicals. cymitquimica.com Related compounds, such as 2-isopropylphenol (B134262), are known intermediates in pesticide synthesis. chemball.com Thiophene derivatives, which can be synthesized from various chemical precursors, have shown utility as highly effective and low-toxicity herbicides. chemball.com

This compound, with its combination of a reactive amine, a phenolic hydroxyl, and an alkyl group, represents a valuable scaffold for creating new agrochemical candidates. The functional groups can be used to attach different toxophores or to fine-tune the molecule's properties to enhance its uptake and translocation in target pests or weeds.

Applications in Advanced Materials Science

The distinct functional groups of this compound make it a candidate for incorporation into various advanced materials. bldpharm.com

The compound has potential applications in the synthesis of functional polymers and resins. Phenol derivatives, including isopropylphenols, are used as monomers in the creation of phenolic resins. google.com The hydroxyl group of this compound can react with aldehydes like formaldehyde (B43269) to form a thermosetting polymer network.

Furthermore, the amino group allows it to function as a curing agent or modifier for epoxy resins. google.com In this role, the amine's hydrogen atoms react with the epoxide rings of the resin, leading to cross-linking and the formation of a rigid, durable material. The incorporation of the this compound moiety can impart specific properties to the resulting polymer, such as improved thermal stability, altered hydrophobicity, and enhanced chemical resistance. For instance, the degradation of certain brominated epoxy resins has been shown to yield 2-bromo-4-isopropylphenol, a structurally similar compound, indicating the stability of the isopropyl-phenol structure within the polymer matrix. cnrs.fr

Table 2: Role of this compound in Polymer Synthesis

| Polymer Type | Role of Compound | Functional Group Involved | Resulting Property Modification |

|---|---|---|---|

| Phenolic Resins | Monomer | Hydroxyl (-OH) | Forms the polymer backbone with aldehydes. |

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The selection of the organic ligand is crucial as it dictates the structure and properties of the resulting framework. Ligands typically contain multiple coordination sites, such as nitrogen or oxygen atoms, that can bind to the metal centers.

While direct synthesis of MOFs using this compound as the primary ligand is not extensively documented, its molecular structure makes it a promising candidate for such applications. The amino and hydroxyl groups provide two potential binding sites (O, N donors) that could coordinate with a single metal ion to form a stable five-membered chelate ring. This bidentate nature could be exploited to build robust 2D or 3D frameworks. The synthesis of MOFs from other amino-functionalized ligands, such as 2-aminoterephthalic acid, is well-established, demonstrating the principle of using amino-containing molecules in MOF construction. nih.gov The isopropyl group would project into the pores of the framework, potentially modifying the framework's hydrophobicity and its selective absorption properties.

A chemosensor is a molecule designed to detect the presence of a specific chemical substance (analyte) through a measurable change, such as a change in color or fluorescence. The design of these sensors often involves a receptor unit that selectively binds to the analyte and a signaling unit that produces the detectable response.

This compound possesses features that make it a potential candidate for the development of chemosensors. The adjacent amino and hydroxyl groups can act as a specific binding pocket for certain metal ions. Upon binding of a target ion, the electronic properties of the aromatic ring could be perturbed, leading to a change in its absorbance or fluorescence characteristics (a "turn-on" or "turn-off" response). This principle is widely used in the design of fluorescent probes for detecting ions like Zn²⁺. researchgate.net Although specific applications of this compound as a chemosensor are not widely reported, its structural similarity to other known sensor molecules suggests its potential in this field for the selective detection of environmental or biological analytes. researchgate.net

Analytical Methodologies for Comprehensive Characterization and Detection of 2 Amino 4 Isopropylphenol

Advanced Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural confirmation of 2-Amino-4-isopropylphenol, providing detailed information about its atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and hydroxyl groups and the substitution pattern on the benzene (B151609) ring. The isopropyl group will characteristically appear as a doublet for the six equivalent methyl protons and a septet for the single methine proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each carbon atom in the aromatic ring, as well as the carbons of the isopropyl group, will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups (-OH, -NH₂, and -CH(CH₃)₂), providing key information for confirming the substitution pattern.

While specific experimental data for this exact compound is not widely published, predicted values based on the analysis of similar structures, such as 4-isopropylphenol (B134273) and 2-aminophenol (B121084) derivatives, can be used for interpretation. orientjchem.orghmdb.carsc.org The use of deuterated solvents like DMSO-d₆ or CDCl₃ is standard, and the broad signals of -OH and -NH₂ protons can be confirmed by D₂O exchange experiments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on structure-property relationships of analogous compounds.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | -CH(CH₃)₂ | ~2.7 - 2.9 | septet | ~7.0 |

| -CH(CH₃)₂ | ~1.1 - 1.2 | doublet | ~7.0 | |

| Aromatic-H | ~6.5 - 6.8 | multiplet | - | |

| -NH₂ | ~3.5 - 5.0 (broad) | singlet | - | |

| -OH | ~8.5 - 9.5 (broad) | singlet | - | |

| ¹³C | -CH(CH₃)₂ | ~33 | - | - |

| -CH(CH₃)₂ | ~24 | - | - | |

| Aromatic C (unsubstituted) | ~115 - 120 | - | - | |

| Aromatic C-isopropyl | ~138 - 142 | - | - | |

| Aromatic C-NH₂ | ~135 - 139 | - | - | |

| Aromatic C-OH | ~145 - 150 | - | - |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H (hydroxyl), N-H (amino), C-H (aromatic and aliphatic), and C=C (aromatic) bonds. The presence of both O-H and N-H groups will result in broad and sharp peaks, respectively, in the region above 3000 cm⁻¹. Analysis of related compounds like 2-aminophenol shows characteristic symmetric and asymmetric N-H stretching vibrations. orientjchem.org

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenol (B47542) chromophore, modified by the amino and isopropyl substituents, dictates its absorption in the UV region. The amino and hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The solvent used can also influence the wavelength of maximum absorbance (λmax). For instance, studies on aminophenol isomers in ethanol (B145695) show distinct absorbance maxima that are useful for quantification. sigmaaldrich.com

Table 2: Expected Spectroscopic Data (IR, UV-Vis) for this compound Expected data based on functional group analysis and data from analogous compounds.

| Technique | Feature | Expected Range / Value | Assignment |

|---|---|---|---|

| Infrared (IR) | Absorption Band | 3300 - 3500 cm⁻¹ | N-H stretching (asymmetric & symmetric) |

| Absorption Band | 3200 - 3400 cm⁻¹ (broad) | O-H stretching | |

| Absorption Band | 2850 - 3000 cm⁻¹ | Aliphatic C-H stretching (isopropyl) | |

| Absorption Band | ~1600 cm⁻¹ & ~1500 cm⁻¹ | Aromatic C=C stretching | |

| Absorption Band | ~1200 - 1300 cm⁻¹ | C-O stretching | |

| UV-Visible | λmax 1 | ~230 - 240 nm | π → π* transition |

| λmax 2 | ~280 - 295 nm | π → π* transition (secondary band) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₉H₁₃NO, the theoretical monoisotopic mass can be calculated with high precision. ontosight.aicymitquimica.com An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would yield a mass-to-charge ratio (m/z) that can be matched to the theoretical value, usually within a few parts per million (ppm). researchgate.netresearchgate.net This confirms the elemental formula and provides strong evidence of the compound's identity.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO |

| Nominal Mass | 151 g/mol |

| Calculated Monoisotopic Mass | 151.09971 Da |

| Expected Ion (ESI+) | [M+H]⁺ = 152.10752 Da |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or degradation products, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., acetic or formic acid) to ensure the analyte is in a single ionic form and to improve peak shape. sielc.comutu.ac.in Detection is commonly performed using a UV detector set at one of the compound's absorbance maxima (e.g., ~280 nm). utu.ac.in By comparing the peak area of the sample to that of a certified reference standard, the purity and concentration of this compound can be accurately determined. The method can be validated for linearity, accuracy, and precision according to established guidelines.

Table 4: Exemplary HPLC Method for this compound Analysis Method parameters based on analysis of structurally similar compounds. sielc.comutu.ac.in

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water:Acetonitrile (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for analyzing volatile and semi-volatile compounds. For phenols, which can exhibit poor peak shape due to their polar hydroxyl group, derivatization is often employed. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH and -NH₂ groups into less polar trimethylsilyl (B98337) ethers and amines, improving volatility and chromatographic performance. asm.org

The sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a nonpolar DB-5ms or HP-5 column). The temperature of the column is gradually increased (a temperature program) to elute compounds based on their boiling points and interactions with the stationary phase. nih.gov As components elute from the column, they enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and fragments them in a reproducible manner, creating a mass spectrum that serves as a "molecular fingerprint." The fragmentation pattern of silylated this compound would be expected to show a prominent molecular ion peak and characteristic fragments, such as the loss of a methyl group (M-15) from the isopropyl or silyl (B83357) group. This technique is particularly useful for identifying and quantifying trace-level degradation products or volatile impurities. nih.govchromatographyonline.com

Table 5: Typical GC-MS Method for this compound (after derivatization) Method parameters based on standard analysis of derivatized phenols. asm.orgnih.gov

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40 - 450 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the separation, detection, and identification of this compound in intricate samples such as environmental matrices and biological fluids. The coupling of the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry allows for the unambiguous identification and quantification of the target analyte, even at trace levels. Furthermore, LC-MS is the premier technique for the identification of potential metabolites of this compound, providing crucial insights into its metabolic fate.

The general workflow for LC-MS analysis involves the introduction of a sample into the LC system, where this compound and other sample components are separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), leading to their detection and identification.

Chromatographic Separation:

For the analysis of polar aromatic compounds like this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically employed. UPLC systems, with their smaller particle size columns, offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

The choice of stationary phase is critical for achieving optimal separation. C18 columns are widely used for the retention of moderately nonpolar compounds. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with a range of polarities.

Mass Spectrometric Detection:

Electrospray ionization (ESI) is the most common ionization technique for aminophenol compounds as it is well-suited for polar molecules. nih.gov ESI can be operated in either positive or negative ion mode. For this compound, positive ion mode is generally preferred due to the basicity of the amino group, which can be readily protonated to form [M+H]⁺ ions.

Tandem mass spectrometry (MS/MS) is frequently used for enhanced selectivity and structural elucidation. In this mode, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for quantification, minimizing interferences from the sample matrix. unito.itdphen1.com

Metabolite Identification:

The identification of metabolites is a key application of LC-MS. Common metabolic pathways for aromatic amines and phenols include hydroxylation, N-acetylation, glucuronidation, and sulfation. By searching for the predicted masses of these potential metabolites in the full-scan MS data and confirming their structures using MS/MS fragmentation patterns, a comprehensive metabolic profile of this compound can be established.

While specific LC-MS methods for this compound are not extensively documented in publicly available literature, the following table provides a summary of typical LC-MS parameters used for the analysis of structurally related aromatic amines and alkylphenols, which can serve as a starting point for method development for this compound.

| Parameter | Typical Conditions for Related Compounds | Reference |

|---|---|---|

| Chromatography System | UPLC or HPLC | waters.comthermofisher.com |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) | dphen1.comnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate (10 mM) | thermofisher.comrsc.org |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | dphen1.comrsc.org |

| Flow Rate | 0.2 - 0.5 mL/min | dphen1.com |

| Injection Volume | 1 - 10 µL | dphen1.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | nih.govunito.it |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | dphen1.comnih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for metabolite screening | unito.it |

Electroanalytical Techniques for Reductive/Oxidative Characterization

Electroanalytical techniques offer a sensitive, rapid, and cost-effective approach for investigating the redox behavior of this compound. These methods are based on measuring the current response of an electroactive species as a function of an applied potential at the surface of an electrode. The resulting data provide valuable information about the oxidation and reduction potentials, reaction mechanisms, and kinetics of electron transfer.

Cyclic Voltammetry (CV):

Cyclic voltammetry is the most widely used electroanalytical technique for characterizing the electrochemical properties of a compound. In a CV experiment, the potential of a working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the oxidative and reductive processes of the analyte.

For this compound, the cyclic voltammogram is expected to show an anodic (oxidation) peak corresponding to the oxidation of the aminophenol moiety. The presence of both an amino and a hydroxyl group on the aromatic ring makes it susceptible to oxidation. ustc.edu.cn The oxidation can proceed through the formation of a quinone-imine species. mdpi.com The position of the oxidation peak provides information about the ease of oxidation, while the peak current is related to the concentration of the analyte. The reversibility of the redox process can be assessed by the presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan.

The electrochemical behavior of aminophenol derivatives is often pH-dependent, as protons are typically involved in the redox reactions. rsc.org Therefore, studying the voltammetric response at different pH values can help to elucidate the reaction mechanism.

Modified Electrodes:

To enhance the sensitivity and selectivity of the electrochemical detection, the working electrode can be modified with various materials. Carbon-based materials like glassy carbon, carbon paste, and carbon nanotubes are commonly used as electrode substrates. Modification with polymers, metal nanoparticles, or enzymes can catalyze the electrochemical reaction, leading to lower detection limits and improved performance. For instance, clay-modified carbon paste electrodes have been used for the determination of p-aminophenol.

The following table summarizes representative experimental conditions and findings from electroanalytical studies of related aminophenol and alkylphenol compounds, which can be extrapolated to understand the potential electrochemical behavior of this compound.

| Technique | Analyte | Working Electrode | Supporting Electrolyte/Medium | Key Findings | Reference |

|---|---|---|---|---|---|

| Cyclic Voltammetry (CV) | p-Aminophenol | Platinum | Acidic Medium | Observed oxidation to a quinone-imine species. | ustc.edu.cn |

| Cyclic Voltammetry (CV) | p-Aminophenol | Clay Modified Carbon Paste Electrode | Aqueous Buffer | Showed enhanced sensitivity and selectivity for detection. | |

| Cyclic Voltammetry (CV) | Substituted Phenols and Anilines | Glassy Carbon | Aqueous Buffer | Oxidation potentials are dependent on the nature and position of substituents. | rsc.orgnih.gov |

| Differential Pulse Voltammetry (DPV) | Isopropylmethylphenols | Modified Glassy Carbon Electrode | Britton-Robinson buffer | Irreversible oxidation peak observed, with potential dependent on pH. | mdpi.com |

Environmental Fate and Remediation Research of 2 Amino 4 Isopropylphenol

Biodegradation Pathways and Microbial Metabolism Studies

While no studies have exclusively documented the microbial degradation of 2-Amino-4-isopropylphenol, research on similar aminophenols provides a strong basis for predicting its metabolic pathway. Bacteria from the genera Pseudomonas and Burkholderia are known to utilize aminophenols as their sole source of carbon, nitrogen, and energy. nih.govrsc.org

The proposed biodegradation pathway for this compound likely begins with enzymatic actions on the aromatic ring, which is activated by the electron-donating amino and hydroxyl groups. Based on the metabolism of 4-aminophenol (B1666318) by Burkholderia sp. strain AK-5, the process is expected to involve two primary steps. nih.gov First, a monooxygenase enzyme would catalyze the hydroxylation of the benzene (B151609) ring, followed by deamination (removal of the amino group) to form an intermediate such as an isopropyl-substituted trihydroxybenzene. nih.gov Subsequently, a dioxygenase enzyme would cleave the aromatic ring of this intermediate, leading to the formation of aliphatic acids like maleylacetic acid, which can then enter central metabolic cycles such as the Krebs cycle and be fully mineralized. nih.gov

Another potential initial step, observed in the metabolism of other substituted aminophenols, is N-acetylation, where an acetyl group is added to the amino substituent. nih.gov The optimal conditions for the biodegradation of analogous compounds like 4-aminophenol have been identified, suggesting that neutral to slightly alkaline pH (around 8.0) and moderate temperatures (30°C) would likely favor the microbial degradation of this compound. rsc.org

Chemical Degradation Processes and Environmental Transformation Pathways

In the environment, this compound is expected to undergo chemical degradation through several abiotic pathways. Due to the presence of the reactive amino and hydroxyl groups, the compound is susceptible to oxidation. Studies on 4-aminophenol show that it readily undergoes oxidative polymerization, especially in the presence of a base or when incubated in biological matrices like blood plasma. researchgate.net This process can lead to the formation of larger, more complex polymeric substances.

Another significant pathway is oxidation by common environmental oxidants. The degradation of 4-aminophenol can be catalyzed by enzymes in the presence of hydrogen peroxide, leading to the formation of benzoquinone and ammonia (B1221849) as initial products. nih.gov These intermediates are then further broken down into smaller organic acids. nih.gov Furthermore, naturally occurring metal oxides, such as iron oxides found in soils and sediments, can mediate the degradation of aminophenols. ulpgc.es Photodegradation, initiated by sunlight, is also a potential transformation pathway for aminophenols in surface waters. ulpgc.es

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are effective technologies for treating water contaminated with recalcitrant organic pollutants like aminophenols. nih.gov These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic compounds, leading to their mineralization into CO2, water, and inorganic ions. nih.gov

Common AOPs applicable to aminophenol degradation include:

Fenton and Photo-Fenton Processes: The Fenton process uses a combination of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. ugm.ac.id Its effectiveness is enhanced by UV light in the photo-Fenton process. nih.gov Studies on p-aminophenol have shown that these methods are highly efficient, with optimal degradation occurring under acidic conditions (pH ~3.0). nih.govugm.ac.id

Ozonation and Sonolysis: The combination of ozone (O3) and ultrasound (sonolysis) has been proven effective for degrading p-aminophenol. researchgate.net This process generates radicals that attack the pollutant, breaking it down into intermediates like 4-iminocyclohexa-2,5-dien-1-one, phenol (B47542), and eventually short-chain organic acids. researchgate.net The synergy between ozone and sonolysis results in a higher degradation rate than either process used alone. researchgate.net

Environmental Monitoring and Detection Strategies

Effective monitoring of this compound and its isomers in environmental matrices like water and soil is crucial for assessing contamination levels. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose. A validated method for the simultaneous determination of aminophenol isomers uses a mixed-mode stationary phase (combining SCX and C18 functionalities) with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) mixture, and UV detection at 285 nm. researchgate.netnih.gov

For broader analysis of alkylphenols and other phenolic compounds, sample preparation often involves extraction from the environmental matrix. nih.gov Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov The use of GC-MS in selected ion monitoring (SIM) mode provides high sensitivity and specificity for detecting trace amounts of these compounds in river water. nih.gov More advanced methods like ultra-high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer even greater sensitivity for monitoring related compounds. expec-tech.com For rapid, on-site screening, colorimetric methods have also been developed for detecting compounds like p-aminophenol in water samples. nih.gov

Ecotoxicological Impact Assessments on Aquatic and Terrestrial Ecosystems

The ecotoxicological profile of this compound is not well-defined, but hazard classifications indicate it is harmful if swallowed (Acute toxicity, Oral, Category 4). idosi.orgresearchgate.net The aminophenol class of compounds is generally considered toxic to aquatic life and is classified as environmentally hazardous. researchgate.net

Studies on analogous compounds provide insight into the potential aquatic toxicity. For example, various aminophenol isomers have been shown to induce toxic and DNA-damaging effects in zebrafish (Danio rerio) embryos. nih.gov The toxicity of alkylphenols can vary significantly based on the specific isomer and the test species. For instance, 4-isopropylphenol (B134273) was found to be over 200 times more toxic to the marine bacterium Vibrio fischeri than 2-isopropylphenol (B134262). There is currently a lack of specific studies on the impact of this compound on terrestrial ecosystems. However, phenolic compounds in general are known pollutants of soil environments, and their persistence and toxicity are a concern for soil-dwelling organisms and the wider food web.

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Isopropylphenol

Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 2-Amino-4-isopropylphenol, these calculations can elucidate its electronic structure, predict its reactivity, and simulate its spectroscopic signatures.

Electronic Structure and Reactivity Descriptors: The arrangement of the amino, hydroxyl, and isopropyl groups on the phenol (B47542) ring governs the molecule's electron distribution. DFT calculations can map the molecular electrostatic potential (MEP), identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). The amino and hydroxyl groups are strong electron-donating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to them.

Key reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. While specific DFT studies on this compound are not widely published, analysis of related compounds like 2-aminophenol (B121084) shows that the cis-conformer (where the OH group is directed toward the NH2 group) is the most stable. researchgate.net Quantum chemical parameters are frequently used in the development of Quantitative Structure-Activity Relationship (QSAR) models for phenols. nih.govscienceopen.com

Table 8.1.1: Illustrative Quantum Chemical Properties for Phenolic Compounds This table illustrates typical parameters obtained from DFT calculations for phenolic compounds, which would be determined in a theoretical study of this compound.

| Calculated Property | Significance | Typical Method |

| HOMO Energy | Indicates the molecule's capacity to act as an electron donor. Higher energy suggests greater reactivity towards electrophiles. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| LUMO Energy | Indicates the molecule's capacity to act as an electron acceptor. Lower energy suggests greater reactivity towards nucleophiles. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap implies a more reactive molecule. | Calculated from HOMO and LUMO energies |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| MEP Surface | Visualizes the charge distribution, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding. | Calculated from optimized geometry |

Spectroscopic Property Prediction: Theoretical calculations can predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. Comparing this with an experimental spectrum helps in assigning specific vibrational modes to the functional groups of this compound, such as the O-H, N-H, and C-H stretches. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions and their corresponding absorption wavelengths, aiding in the interpretation of UV-Visible spectra.

Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions

Molecules are not static; they are dynamic entities that can adopt various shapes or conformations through the rotation of single bonds. ic.ac.uk Conformational analysis is the study of these different conformations and their relative stabilities. numberanalytics.com Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational landscapes and intermolecular interactions.

Conformational Analysis: For this compound, key rotational bonds include those of the hydroxyl (-OH), amino (-NH2), and isopropyl (-CH(CH3)2) groups. The rotation of these groups relative to the benzene (B151609) ring gives rise to different conformers with varying energies. Intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups is a critical factor that can stabilize certain conformations. A computational study of the related 2-aminophenol found that internal rotation of the OH and NH2 groups leads to ten possible conformers, with calculations reducing these to five likely isomers. researchgate.net The most stable conformer featured a cis orientation with an intramolecular hydrogen bond between the two groups. researchgate.net A similar analysis for this compound would also need to account for the steric hindrance and rotational freedom of the bulky isopropyl group, which would influence the preferred orientation of the other substituents.

Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvent molecules (e.g., water) or biological macromolecules. By simulating the compound in a solvent box, one can analyze the formation and dynamics of hydrogen bonds between the amino and hydroxyl groups and the surrounding solvent, providing insights into its solubility and solvation thermodynamics.

Molecular Docking and Receptor Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is central to drug discovery and toxicology for predicting the binding affinity and interaction patterns of small molecules with biological targets.

Given that derivatives of aminophenols are explored for various biological activities, including anti-inflammatory and anticancer properties, docking studies are highly relevant. neuroquantology.comkist.re.kr For instance, studies on p-aminophenol derivatives have shown potential inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. kist.re.kr A hypothetical docking study of this compound could target these enzymes to predict its potential as an anti-inflammatory agent.

The process involves placing the 3D structure of this compound into the binding site of the target protein. A scoring function then estimates the binding affinity (often expressed in kcal/mol), and the resulting poses reveal key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The amino and hydroxyl groups of this compound are potent hydrogen bond donors and acceptors, while the isopropyl group and the benzene ring can engage in favorable hydrophobic and van der Waals interactions within the receptor's binding pocket.

Table 8.3.1: Illustrative Molecular Docking Results for a Phenolic Ligand This table shows the type of information obtained from a molecular docking simulation.

| Parameter | Description | Example Finding |

| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -8.4 kcal/mol |

| Hydrogen Bonds | Key stabilizing interactions between ligand and receptor. | The phenolic -OH forms a hydrogen bond with the backbone of Arginine 120. The -NH2 group interacts with Glutamate 524. |

| Interacting Residues | Amino acid residues in the binding site that make significant contact with the ligand. | Valine 349, Leucine 352, Serine 353, Tyrosine 385 |

| Type of Interactions | The nature of the chemical interactions. | Hydrophobic interactions from the isopropyl group with a hydrophobic pocket; hydrogen bonding. |

Predictive Modeling for Biological Activity and Environmental Behavior